ethyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
The compound ethyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based derivative characterized by:
- A 1,2,4-triazole core substituted at positions 3, 4, and 3.
- A 4-methoxyphenyl group at position 5 of the triazole.
- A 1H-pyrrol-1-yl group at position 2.
- A sulfanyl-acetamido-benzoate side chain at position 3, with the benzoate ester located at the ortho (2-) position.
This structure combines electron-donating (methoxy) and electron-withdrawing (triazole) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-3-33-23(31)19-8-4-5-9-20(19)25-21(30)16-34-24-27-26-22(29(24)28-14-6-7-15-28)17-10-12-18(32-2)13-11-17/h4-15H,3,16H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBNJLRMTMIQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the pyrrole and methoxyphenyl groups. The final steps involve the formation of the sulfanylacetyl linkage and the esterification to yield the ethyl benzoate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound may exhibit pharmacological activities, making it a potential lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with molecular targets in biological systems. The compound’s various functional groups allow it to bind to specific sites on proteins or other macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Analogs with Halogen Substituents
Compound from :
- Name: Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate.
- Key Differences :
- Substituent at triazole position 5 : 4-chlorobenzyl (Cl) vs. 4-methoxyphenyl (OCH3) in the main compound.
- Benzoate position : Para (4-) vs. ortho (2-) in the main compound.
- Para-substituted benzoates may exhibit reduced steric hindrance compared to ortho isomers, affecting molecular conformation and solubility .
Analogs with Semicarbazide Linkages
Compound from :
- Name : 4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide.
- Key Differences :
- Functional group : Semicarbazide replaces the sulfanyl-acetamido-benzoate chain.
- Triazole substituents : Phenylacetyl and phenyl groups instead of pyrrole and methoxyphenyl.
Analogs with Pyrazole Cores
Compound from :
- Name: (E)-Butyl 4-[[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]diazenyl]benzoate.
- Key Differences: Core structure: Pyrazole instead of triazole. Substituents: Diazenyl and amino groups replace the pyrrole and sulfanyl-acetamido chain.
- Implications :
Analogs with Dichlorophenoxy Substituents
Compound from :
- Name: 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole.
- Key Differences: Substituents: Dichlorophenoxy groups replace the methoxyphenyl and pyrrole moieties.
- Implications :
Structural and Functional Analysis
Physicochemical Properties
Biological Activity
Ethyl 2-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
Structural Overview
The compound features a combination of aromatic rings, a pyrrole moiety, and a triazole structure, which contribute to its biological activity. The molecular formula is with a molecular weight of 477.54 g/mol. The presence of the methoxyphenyl group and the sulfanyl linkage are particularly noteworthy for their potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Triazole Core : The initial step includes the formation of the triazole ring through cyclization reactions.
- Introduction of Functional Groups : Subsequent steps involve adding the pyrrole and methoxyphenyl groups.
- Formation of Sulfanyl Linkage : The sulfanylacetyl linkage is created through nucleophilic substitution reactions.
- Esterification : Finally, the benzoate derivative is formed via esterification reactions.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:
| Pathogen | Inhibition Concentration (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 |
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibiotic.
Anticancer Activity
Compounds with similar structural motifs have shown promising anticancer activity. For example, studies have reported that triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of apoptotic pathways
In vitro studies have demonstrated that certain triazole derivatives can significantly reduce cell viability in cancer cell lines at concentrations as low as 50 µM .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. The compound's functional groups allow it to bind to active sites on enzymes or receptors, potentially inhibiting their activity or altering their function.
Case Study 1: Antimicrobial Efficacy
A study examining the antimicrobial efficacy of various triazole derivatives found that those containing methoxyphenyl groups exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. This compound was included in this study and showed significant inhibition against resistant strains of bacteria .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of triazole derivatives indicated that compounds similar to this compound could effectively induce apoptosis in breast cancer cell lines through mitochondrial pathways . This highlights the need for further exploration into its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
